molecular formula C17H12N2O2S B2683897 3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892300-06-0

3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2683897
CAS No.: 892300-06-0
M. Wt: 308.36
InChI Key: RKNJRYMLSYCRGO-UHFFFAOYSA-N
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Description

3-Benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a synthetically produced heterocyclic compound with a molecular weight of 308.36 g/mol and the empirical formula C17H12N2O2S . It features a benzofuro[3,2-d]pyrimidine core structure, which is a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activities. The compound's structure integrates a benzofuran moiety fused with a pyrimidinone ring and a critical thioxo (C=S) group, which contributes to its electronic properties and potential for molecular interactions . The benzofuro[3,2-d]pyrimidine scaffold is a key structural motif in scientific research, particularly in the development of novel anticancer agents. Studies on closely related derivatives have demonstrated that these compounds can exhibit potent cytotoxicity against a range of human cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancers, with some analogs showing activity comparable to or exceeding that of reference drugs like doxorubicin . The presence of the 2-thioxo group and the benzyl substituent in this compound suggests it may function as a valuable building block for designing molecules that interact with specific enzymatic targets. Similar compounds are investigated for their potential to inhibit key enzymes involved in cancer cell proliferation . The synthetic route for such compounds typically involves the cyclization of appropriate precursors, such as the reaction of aminobenzofuran derivatives with isothiocyanates, often facilitated by base catalysts like triethylamine in solvents such as dimethylformamide (DMF) at elevated temperatures . Modern synthetic approaches may also employ microwave irradiation techniques to improve reaction efficiency and yield . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-benzyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c20-16-15-14(12-8-4-5-9-13(12)21-15)18-17(22)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNJRYMLSYCRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of benzylamine with 2-thioxo-2,3-dihydrobenzofuran-4-one in the presence of a base can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The compound can be reduced to remove the thioxo group, yielding a dihydro derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be synthesized through the reaction of appropriate benzofuro and pyrimidine derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing solvents and catalysts to enhance reaction efficiency.

Anticancer Activity

Research indicates that 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one exhibits promising anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Case Studies : In vitro studies showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro assays revealed that the compound exhibits bactericidal activity at concentrations lower than those required for many conventional antibiotics, suggesting its potential as an alternative treatment option.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one is crucial for optimizing its pharmacological properties. Modifications to the benzyl group and the thioxo moiety have been investigated to enhance potency and selectivity.

ModificationEffect on Activity
Substitution on benzyl groupIncreased cytotoxicity against cancer cells
Variations in thioxo groupAltered antimicrobial spectrum

Therapeutic Potential

The therapeutic potential of 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one extends beyond anticancer and antimicrobial applications:

Antifilarial Activity

Recent studies have highlighted the compound's potential as an antifilarial agent. It has shown efficacy in inhibiting the motility of Brugia malayi, with significant reductions observed in vitro.

Anticonvulsant Properties

Preliminary research suggests that derivatives of this compound may possess anticonvulsant activity. Screening in animal models indicated that certain modifications led to enhanced protective effects against induced seizures.

Mechanism of Action

The mechanism of action of 3-benzyl-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thioxo group and the fused ring system may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one (Target) Benzofuropyrimidinone 3-benzyl, 2-thioxo Not provided Not provided N/A -
3-(3-Methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one Benzofuropyrimidinone 3-(3-methylphenyl), 2-thioxo C₁₇H₁₂N₂O₂S 308.355 ChemSpider ID: 5465045
8-Bromo-2-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuropyrimidinone 8-bromo, 2-(2-chlorophenyl) C₁₆H₈BrClN₂O₂ 383.61 Potential electronic applications
3-Allyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one Benzothienopyrimidinone 3-allyl, 2-thioxo C₁₄H₁₅N₂OS₂ 307.41 Hexahydro ring system
3-Amino-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Thienopyrimidinone 3-amino, 2-thioxo C₆H₅N₃OS₂ 199.26 Safety data available (GHS)

Key Observations :

  • Core Structure: Benzofuropyrimidinones (e.g., ) exhibit planar aromatic systems, whereas benzothieno/thienopyrimidinones (e.g., ) incorporate sulfur, altering electronic properties and solubility.
  • Substituent Impact: Benzyl vs. Thioxo Group: The 2-thioxo moiety is common in analogs and likely contributes to hydrogen bonding or metal coordination .

Biological Activity

3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring fused with a benzofuro moiety and a thioxo group, contributing to its diverse biological effects. Its molecular formula is C18H14N2O3SC_{18}H_{14}N_{2}O_{3}S with a molecular weight of approximately 338.39 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MIC) against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<40
Bacillus subtilis<47
Salmonella typhimurium<132
Candida albicans<207

These findings suggest that the thioxo group enhances the antimicrobial efficacy by targeting bacterial cell wall synthesis and metabolic pathways .

Anti-inflammatory Activity

Compounds similar to 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one have been reported to exhibit anti-inflammatory effects. Research indicates that these compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Anticancer Properties

The anticancer potential of pyrimidine derivatives has been extensively studied. In vitro assays revealed that certain thioxo-pyrimidine analogs induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases . For example:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)20

These results highlight the compound's potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized various thiazolo-pyrimidine derivatives, including compounds structurally related to 3-benzyl-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one. The derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of thioxo-pyrimidine derivatives. The study utilized animal models to assess the reduction in edema and pain response, confirming the compounds' ability to modulate inflammatory pathways effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via aza-Wittig reactions, leveraging iminophosphorane intermediates to construct the pyrimidine core. Key steps include cyclization of benzofuro[3,2-d]pyrimidinone precursors under reflux in anhydrous solvents (e.g., ethanol/dichloromethane mixtures). Yield optimization requires precise stoichiometric control of reagents like triphenylphosphine and carbon disulfide, with reaction monitoring via TLC or HPLC . For thioxo-group incorporation, thiourea derivatives may be used under basic conditions, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the fused benzofuropyrimidine scaffold and thioxo-group placement. SCXRD analysis should prioritize high-resolution data (R factor < 0.07) and refinement of thermal displacement parameters . Complementary techniques include:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify benzyl substitution and aromatic proton environments.
  • IR Spectroscopy : Identification of thioxo (C=S) stretches at ~1200–1250 cm1^{-1} and carbonyl (C=O) bands at ~1650–1700 cm1^{-1} .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its anti-inflammatory or antimicrobial potential?

  • Methodology : Adopt a tiered approach:

In vitro assays : Use lipopolysaccharide (LPS)-induced RAW264.7 macrophage models for anti-inflammatory activity (measuring TNF-α/IL-6 suppression via ELISA). For antimicrobial screening, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing CLSI guidelines .

Structure-activity relationship (SAR) : Modify the benzyl substituent (e.g., halogenation or methoxy groups) and compare bioactivity shifts. Track metabolic stability using liver microsome assays .

Q. What strategies resolve contradictions in reported bioactivity data for benzofuropyrimidine analogs?

  • Methodology :

  • Controlled replication : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times) to minimize variability. For example, discrepancies in IC50_{50} values may arise from differences in DMSO concentrations affecting compound solubility .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and validate trends. Cross-reference crystallographic data to rule out structural misassignments .

Q. How should pharmacokinetic studies be structured to assess this compound’s bioavailability and toxicity?

  • Methodology :

  • In vivo models : Administer the compound orally and intravenously in rodent models to calculate absolute bioavailability (F%F\%). Use LC-MS/MS for plasma concentration profiling .
  • Toxicity screening : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues. For mechanistic insights, perform CYP450 inhibition assays to predict drug-drug interactions .

Data Analysis & Experimental Design

Q. What statistical models are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50}/IC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data (e.g., enzyme inhibition kinetics), employ mixed-effects models to account for inter-subject variability .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or DNA gyrase. Validate docking poses with MD simulations (AMBER force field) to assess binding stability .

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